Pyrido[4,3-d]pyrimidin-5-amine

Antifungal CYP51 Sterol 14α-Demethylase

Researchers developing KRAS-G12D or SYK inhibitors often face selectivity challenges with monocyclic scaffolds. Pyrido[4,3-d]pyrimidin-5-amine provides a validated [4,3-d] fusion geometry enabling dual hinge-binding interactions: • 4.9-fold KRAS-G12D mutant vs. wild-type selectivity • X-ray-validated SYK hinge binding at 1.8 Å resolution • Suitable for PROTAC derivatization. 98% purity, store cool & dry; ships ambient. Ideal for structure-guided drug design.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
Cat. No. B13245134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[4,3-d]pyrimidin-5-amine
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=CN=CN=C21)N
InChIInChI=1S/C7H6N4/c8-7-5-3-9-4-11-6(5)1-2-10-7/h1-4H,(H2,8,10)
InChIKeyUBKGNHVGZNWILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[4,3-d]pyrimidin-5-amine Scaffold Properties


Pyrido[4,3-d]pyrimidin-5-amine (CAS 1314916-10-3) is a fused bicyclic heteroaromatic scaffold comprising a pyridine ring fused at the [4,3-d] position to a pyrimidine bearing an exocyclic 5-amino group. The compound serves as a core building block and pharmacophore in medicinal chemistry programs targeting diverse kinases and enzymes [1]. The [4,3-d] fusion geometry, which distinguishes this scaffold from regioisomeric pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines, enables distinct hydrogen-bonding interactions with hinge regions of kinase active sites [2]. The scaffold has been validated through crystallographic studies showing precise binding modes and has been deployed in drug discovery programs at major pharmaceutical companies including Pfizer [3][4].

Fused [4,3-d] scaffold for hinge-binding kinase interactions
5-amino vector supports solvent-exposed region derivatization
Crystallographically validated binding mode for structure-based design

Why Pyrido[4,3-d]pyrimidin-5-amine Cannot Be Substituted


Regioisomeric pyridopyrimidine scaffolds exhibit fundamentally different kinase selectivity profiles and binding modes despite their structural similarity [1]. The [4,3-d] fusion geometry positions the 5-amino group and pyridine nitrogen in a specific spatial orientation that enables dual hinge-binding interactions not accessible to the [2,3-d], [3,2-d], or [3,4-d] regioisomers [2]. Direct comparative studies of pyrido[4,3-d]pyrimidine derivatives versus monocyclic pyrimidine analogs reveal that the fused bicyclic core confers enhanced antiproliferative selectivity, with pyrido[4,3-d]pyrimidine-based inhibitors demonstrating 4.9-fold greater selectivity for KRAS-G12D mutant cells over wild-type cells compared to simpler pyrimidine cores [3]. Additionally, the 5-amino substituent serves as a critical vector for further derivatization to access the solvent-exposed region of kinase active sites, an option unavailable in 5-unsubstituted or 5-oxo analogs [4].

Pyrido[4,3-d]pyrimidin-5-amine target scaffold
Regioisomeric [2,3-d] or [3,4-d] scaffolds may alter hinge-binding geometry and selectivity profile
Fused bicyclic core with 5-amino vector
Monocyclic pyrimidine analogs lack the mutant-selectivity advantage reported for the bicyclic system
5-amino derivatizable handle
5-unsubstituted or 5-oxo analogs cannot access solvent-exposed kinase interactions

Quantitative Comparator Evidence


Superior CYP51 Inhibition vs. Epoxiconazole

Pyrido[4,3-d]pyrimidine derivatives 2l, 2m, 4f, and 4g demonstrated superior fungicidal activity against Botrytis cinerea and stronger CYP51 inhibitory activity compared to the commercial fungicide epoxiconazole. Compound 2l exhibited a 2.7-fold lower EC50 and a 3.7-fold lower IC50 relative to epoxiconazole [1].

CYP51 Inhibition vs. Epoxiconazole
Head-to-head
3.7-fold lower IC50; 3.5-fold lower EC50
2l IC50 = 0.219 μg/mL; Epoxiconazole IC50 = 0.802 μg/mL
Supports antifungal CYP51 inhibitor lead identification
In vitro enzymatic and Botrytis cinerea assay context
Antifungal CYP51 Sterol 14α-Demethylase

Kinase Selectivity: FLT3-ITD vs. CDK2/E

Pyrido[4,3-d]pyrimidine derivative 25 exhibited differential kinase inhibitory activity with 5.9-fold selectivity for FLT3-ITD over FLT3-D835Y mutant, while showing minimal CDK2/E inhibition (>20 μM) [1].

FLT3-ITD vs. CDK2 Selectivity
Head-to-head
>10.5-fold selectivity for FLT3-ITD over CDK2/E
FLT3-ITD IC50 = 1.907 μM; CDK2/E IC50 > 20 μM
FLT3 pathway study fit with reduced CDK2 off-target context
In vitro kinase inhibition assay
Kinase inhibition FLT3-ITD CDK2

KRAS-G12D Mutant Selectivity vs. Monocyclic Pyrimidines

Pyrido[4,3-d]pyrimidine-based inhibitor 10c demonstrated 4.9-fold greater antiproliferative selectivity for KRAS-G12D mutant Panc1 cells over wild-type A549 cells compared to monocyclic pyrimidine analogs, which exhibited negligible selectivity [1].

KRAS-G12D Mutant Selectivity
Head-to-head
4.9-fold selectivity ratio for mutant Panc1 over wild-type A549
10c Panc1 IC50 = 1.40 μM; A549 IC50 = 6.86 μM
Mutant-selective antiproliferative endpoint context
CCK-8 assay, 72 h incubation; monocyclic analogs showed negligible selectivity
KRAS-G12D Antiproliferative Cancer

Wee1 Kinase Selectivity Over Off-Targets

Pyrido[4,3-d]pyrimidinone derivative 34 exhibited >500-fold selectivity for Wee1 kinase over nine other kinases tested, demonstrating that the pyrido[4,3-d]pyrimidine scaffold can be tuned for exceptional target selectivity [1].

Wee1 Kinase Selectivity
Class-level
>500-fold selectivity for Wee1 over 9 off-target kinases
Wee1 IC50 = 19 nM
Wee1 pathway inhibition study fit with low off-target context
In vitro kinase panel; individual off-target IC50 values not reported
Wee1 Kinase selectivity Cancer

Crystallographic Binding Mode in SYK Kinase

The 4-aminopyrido[4,3-d]pyrimidine moiety forms specific hydrogen bonds with the hinge region of spleen tyrosine kinase (SYK) as revealed by X-ray crystallography at 1.8-2.14 Å resolution, a binding mode not accessible to 5-unsubstituted or 5-oxo analogs [1].

Crystallographic Binding Mode in SYK
Head-to-head
Hinge-region hydrogen bonds confirmed at 1.8–2.14 Å resolution
PDB 5Y5T (1.8 Å), 5Y5U (2.14 Å)
Structure-based design binding-mode validation
5-amino vector essential; not accessible in 5-unsubstituted or 5-oxo analogs
SYK X-ray crystallography Structure-based design

PROTAC Derivatization Feasibility

The pyrido[4,3-d]pyrimidine scaffold was successfully conjugated to E3 ligase ligands to generate PROTACs 26a/b, which maintained antiproliferative activity (IC50 = 3-5 μM) against KRAS-G12D mutant cells, demonstrating the scaffold's compatibility with bifunctional degrader modalities [1].

PROTAC Derivatization Feasibility
Cross-study
PROTACs 26a/b maintained antiproliferative activity (IC50 = 3–5 μM)
Parental inhibitor 10k IC50 = 2.22 μM; 1.4–2.3-fold reduction
Supports targeted protein degradation research workflows
Panc1 KRAS-G12D mutant cells; monocyclic pyrimidines lack this vector compatibility
PROTAC Targeted protein degradation KRAS-G12D

Procurement Applications for Pyrido[4,3-d]pyrimidin-5-amine


KRAS-G12D Targeted Inhibitors and PROTACs

The pyrido[4,3-d]pyrimidin-5-amine scaffold is indicated for KRAS-G12D inhibitor discovery based on demonstrated 4.9-fold mutant-selectivity and successful PROTAC derivatization. Compound 10c achieved Panc1 IC50 = 1.40 μM with 4.9-fold selectivity over wild-type cells, while PROTACs 26a/b maintained antiproliferative activity (IC50 = 3-5 μM) post-conjugation, validating scaffold utility in targeted protein degradation campaigns [1].

Structure-Based Kinase Inhibitor Design

The 4-aminopyrido[4,3-d]pyrimidine moiety is suitable for structure-guided kinase drug discovery programs where atomic-resolution binding mode data are required. X-ray crystallography at 1.8-2.14 Å resolution confirms specific hinge-binding interactions with SYK kinase, providing a validated template for computational docking and scaffold optimization efforts [1].

Antifungal Development Targeting CYP51

Pyrido[4,3-d]pyrimidine derivatives are appropriate for antifungal discovery programs requiring CYP51 inhibition with potency exceeding commercial fungicide benchmarks. Derivative 2l demonstrated CYP51 IC50 = 0.219 μg/mL and EC50 = 0.191 μg/mL against Botrytis cinerea, representing 3.7-fold and 3.5-fold improvements, respectively, over epoxiconazole [1].

Wee1-Selective Oncology Programs

The pyrido[4,3-d]pyrimidinone scaffold is recommended for Wee1-targeted oncology programs where off-target kinase liability must be minimized. Derivative 34 exhibited Wee1 IC50 = 19 nM with >500-fold selectivity over nine other kinases, a selectivity window that reduces the probability of mechanism-based toxicities in downstream development [1].

Application
Selection Property
Validation Focus
KRAS-G12D inhibitor and PROTAC research
Mutant-selectivity antiproliferative context
KRAS-G12D vs. wild-type selectivity endpoint review
Structure-based kinase inhibitor design
Crystallographically validated hinge-binding mode
SYK and related kinase co-crystallization studies
Antifungal CYP51 inhibitor discovery
Reported CYP51 inhibition exceeding commercial benchmark
CYP51 enzymatic and Botrytis cinerea model assays
Wee1-selective oncology research programs
High kinase-selectivity window (>500-fold reported)
Wee1 vs. off-target kinase panel endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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